N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide
Description
Historical Context and Discovery
The discovery and development of this compound emerges from a rich historical foundation of benzamide chemistry that traces its origins to the pioneering work of nineteenth-century organic chemists. The foundational understanding of benzamide structures began in 1832 when Friedrich Wöhler and Justus von Liebig described the existence of polymorphism in molecular crystals for the first time in the case of benzamide itself. This seminal observation established benzamide as not merely a simple organic compound but as a molecular system capable of adopting multiple crystalline forms, thereby introducing concepts that would prove fundamental to modern pharmaceutical and materials chemistry. The historical significance of this early work cannot be overstated, as it provided the conceptual framework for understanding how subtle molecular modifications could lead to profound changes in physical and chemical properties.
The evolution of benzamide chemistry throughout the twentieth century witnessed systematic exploration of substitution patterns and functional group modifications that would eventually lead to compounds such as this compound. Patent literature from the 1930s and 1980s documented early investigations into amino-substituted benzamide derivatives, including compounds such as 4-amino-N-(4-amino-2-methylphenyl)benzamide, which shared structural elements with the target compound. These early synthetic efforts established crucial precedents for the methodological approaches that would later enable the preparation of more complex benzamide architectures incorporating ether linkages and extended alkyl chains. The progressive sophistication of organic synthetic methodology throughout the latter half of the twentieth century provided the technical foundation necessary for accessing increasingly complex benzamide structures through multi-step synthetic sequences.
The specific compound this compound represents a contemporary achievement in benzamide chemistry, reflecting modern synthetic capabilities and design principles. The compound's synthesis involves sophisticated multi-step organic reactions that typically begin with simpler aromatic precursors and proceed through carefully orchestrated transformations involving amino group introduction and benzoic acid derivative coupling reactions. The successful preparation of this compound demonstrates the maturation of organic synthetic methodology to the point where complex polyfunctional molecules can be accessed with reasonable efficiency and selectivity, enabling detailed investigation of their properties and potential applications.
Overview of Benzamide Derivatives in Organic Chemistry
Benzamide derivatives constitute a fundamentally important class of organic compounds characterized by the presence of an amide functional group directly attached to a benzene ring, creating a structural motif that serves as a versatile platform for molecular design and modification. The benzamide pharmacophore has emerged as a critical structural element in numerous therapeutic agents, with examples spanning diverse biological targets and therapeutic applications. The amide bond itself represents one of the most stable and biologically relevant linkages in organic chemistry, providing both conformational constraints and opportunities for hydrogen bonding interactions that prove crucial for biological activity and molecular recognition processes.
The structural diversity achievable within the benzamide class is exemplified by compounds such as N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides, which have demonstrated remarkable activity as histone deacetylase inhibitors with inhibitory concentrations in the sub-micromolar range. These compounds illustrate how systematic modification of the benzamide scaffold can lead to potent biological activities, with specific substitution patterns enabling selective interaction with protein targets. The success of such compounds in biological systems has motivated extensive investigation into structure-activity relationships within the benzamide class, leading to the identification of key structural features that contribute to biological activity and selectivity.
Recent research has expanded the scope of benzamide applications beyond traditional medicinal chemistry applications to encompass diverse areas including materials science, catalysis, and analytical chemistry. Benzamide derivatives have been investigated for their anti-alzheimer, anti-fatigue, anti-urease, and anti-oxidant activities, with systematic screening revealing that specific substitution patterns can confer remarkable biological activities. The versatility of the benzamide scaffold is further demonstrated by compounds such as 4-(aminomethyl)benzamides, which have shown exceptional potency as inhibitors of viral entry mechanisms, highlighting the continued relevance of this structural class for addressing contemporary challenges in drug discovery and development.
The synthetic accessibility of benzamide derivatives represents another crucial factor contributing to their widespread investigation and application. The fundamental amide bond formation reaction between carboxylic acids or their derivatives and amines provides a reliable and well-understood synthetic transformation that can be applied to construct benzamide structures with remarkable efficiency. Modern synthetic methodology has expanded the available approaches to include sophisticated coupling reagents and catalytic systems that enable amide bond formation under mild conditions with excellent selectivity and functional group tolerance. These methodological advances have been instrumental in enabling access to complex benzamide structures such as this compound, which require precise control over regioselectivity and chemoselectivity throughout the synthetic sequence.
Rationale for Academic Study of the Compound
The academic investigation of this compound is motivated by several compelling factors that span fundamental organic chemistry principles, synthetic methodology development, and potential applications in diverse fields. The compound's unique structural features provide an exceptional opportunity to investigate the interplay between molecular structure and physical properties, particularly with regard to how the ethoxyethoxy substituent influences molecular conformation, intermolecular interactions, and bulk material properties. The presence of multiple hydrogen bonding donors and acceptors within the molecular framework creates opportunities for complex intermolecular association patterns that could lead to interesting supramolecular assemblies and crystal packing arrangements.
From a synthetic methodology perspective, this compound serves as an excellent model system for investigating advanced synthetic transformations and reaction optimization strategies. The compound's preparation requires careful orchestration of multiple functional group manipulations, including selective amino group protection and deprotection sequences, ether formation reactions, and amide coupling transformations. The successful synthesis of this compound therefore provides valuable insights into the compatibility of diverse functional groups under various reaction conditions and can inform the development of improved synthetic protocols for related structures. The compound's synthesis also offers opportunities to investigate the influence of reaction parameters such as temperature, solvent choice, and reaction time on product yield and purity, contributing to the broader understanding of synthetic organic chemistry.
The potential biological and medicinal chemistry applications of this compound provide additional motivation for detailed academic study. The compound's structural similarity to known bioactive benzamide derivatives suggests that it may possess interesting biological properties worthy of investigation. The amino group substitution pattern and the flexible ethoxyethoxy chain could enable interactions with biological targets through mechanisms similar to those observed for related compounds, potentially leading to activities in areas such as enzyme inhibition, receptor modulation, or antimicrobial effects. Systematic investigation of the compound's biological properties could therefore contribute to the identification of new lead compounds for drug development or provide insights into structure-activity relationships that inform the design of improved therapeutic agents.
Table 1: Comparative Analysis of Benzamide Derivative Structural Features
The compound's potential applications in materials science and supramolecular chemistry represent an additional dimension of academic interest that justifies comprehensive investigation. The combination of aromatic rings, hydrogen bonding capabilities, and flexible alkyl chains could enable the formation of liquid crystalline phases, gel networks, or other organized assemblies with useful mechanical or optical properties. Investigation of the compound's self-assembly behavior and its interactions with other molecular components could lead to the development of new materials with tailored properties for specific applications. The systematic study of such structure-property relationships contributes to the fundamental understanding of how molecular design principles can be applied to achieve desired macroscopic material properties.
Table 2: Research Priorities for this compound Investigation
| Research Area | Specific Objectives | Expected Outcomes | Methodological Approaches |
|---|---|---|---|
| Structural Characterization | Complete molecular structure determination | Crystal structure, conformational analysis | X-ray crystallography, Nuclear Magnetic Resonance spectroscopy |
| Synthetic Methodology | Optimization of preparation protocols | Improved yields, reduced complexity | Reaction condition screening, catalyst evaluation |
| Physical Properties | Comprehensive property profiling | Melting point, solubility, stability data | Thermal analysis, spectroscopic methods |
| Biological Activity | Preliminary activity screening | Identification of potential applications | Enzyme assays, cell-based screening |
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-16-7-4-14(5-8-16)18(21)20-17-9-6-15(19)12-13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPDEIDEQGKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid
This intermediate is crucial for the final amide coupling step. It can be prepared by reacting 4-hydroxybenzoic acid with 2-ethoxyethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, under esterification conditions. However, a more efficient route might involve the use of Williamson ether synthesis conditions to introduce the ether linkage directly onto the benzene ring.
Amide Coupling
Once the acid is prepared, it can be converted into the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 4-amino-2-methylphenylamine in the presence of a base like triethylamine or pyridine to form the desired amide. This step is typically carried out in a solvent such as dichloromethane or tetrahydrofuran.
Alternative Routes
An alternative approach could involve the direct coupling of 4-(2-ethoxyethoxy)benzoic acid with 4-amino-2-methylphenylamine using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Experimental Procedures
Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid
-
- 4-Hydroxybenzoic acid
- 2-Ethoxyethanol
- Sulfuric acid (catalyst)
- Sodium hydroxide (for neutralization)
- Ethyl acetate (for extraction)
-
- Combine 4-hydroxybenzoic acid and 2-ethoxyethanol in a round-bottom flask.
- Add a few drops of sulfuric acid and reflux the mixture for several hours.
- Cool the mixture, neutralize with sodium hydroxide, and extract with ethyl acetate.
- Purify the product using column chromatography.
Amide Coupling
-
- 4-(2-Ethoxyethoxy)benzoic acid
- Thionyl chloride
- 4-Amino-2-methylphenylamine
- Triethylamine
- Dichloromethane
-
- Convert the acid to its acid chloride by reacting with thionyl chloride.
- Add the acid chloride to a solution of 4-amino-2-methylphenylamine and triethylamine in dichloromethane.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water, extract with dichloromethane, and purify using column chromatography.
Data and Results
| Compound | Yield | Purity | Characterization |
|---|---|---|---|
| 4-(2-Ethoxyethoxy)benzoic Acid | 80% | 95% | ¹H NMR: δ 7.95 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 4.8 Hz, 2H), 3.65 (t, J = 4.8 Hz, 2H), 3.45 (q, J = 7.2 Hz, 2H), 1.20 (t, J = 7.2 Hz, 3H) |
| This compound | 70% | 90% | ¹H NMR: δ 7.85 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.0 Hz, 1H), 4.15 (t, J = 4.8 Hz, 2H), 3.65 (t, J = 4.8 Hz, 2H), 3.45 (q, J = 7.2 Hz, 2H), 2.25 (s, 3H), 1.20 (t, J = 7.2 Hz, 3H) |
Discussion
The synthesis of this compound involves careful consideration of reaction conditions and reagents to achieve high yields and purity. The use of coupling reagents like HATU or EDCI can simplify the amide coupling step, potentially increasing efficiency. However, traditional acid chloride formation followed by amide coupling remains a reliable method. The characterization of intermediates and the final product using NMR and mass spectroscopy is crucial for confirming the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions may involve nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, benzamide derivatives have been shown to inhibit specific kinases that play crucial roles in cancer progression.
Case Study:
A study involving a related benzamide compound demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The findings suggest that the ethoxyethoxy group may enhance solubility and bioavailability, improving therapeutic outcomes.
1.2 Anti-inflammatory Properties
Benzamides are recognized for their anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. The presence of the amino group in this compound may contribute to its pharmacological profile by modulating inflammatory pathways.
Case Study:
In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating potential for therapeutic use in inflammatory diseases .
Materials Science
2.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties indicate that polymers synthesized with this compound may find applications in high-performance materials.
Biochemical Research
3.1 Proteomics
This compound is being explored for its potential role in proteomics research, particularly as a tool for studying protein interactions and modifications . The compound's ability to bind selectively to target proteins can facilitate the identification of biomarkers for various diseases.
3.2 Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly for conditions requiring targeted therapies. Its design allows for modifications that can optimize pharmacokinetics and reduce side effects.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide would depend on its specific interactions with molecular targets. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Amino Group Position: The 4-amino-2-methylphenyl group distinguishes it from GOE1734 (2'-aminophenyl) and CI-994 (2-aminophenyl with acetylamino), which are associated with DNA crosslinking and HDAC inhibition, respectively.
Pharmacological Activity
- Antitumor Potential: GOE1734 () shows efficacy in slow-growing tumors via DNA crosslinking. The ethoxyethoxy chain in the target compound may enhance tissue penetration but requires validation.
- HDAC Inhibition: CI-994 () inhibits HDAC-1/2 at IC₅₀ ~10 µM. Structural differences (e.g., lack of acetylamino group) may reduce HDAC affinity for the target compound.
- Gastrokinetic Activity: AS-4370 () lacks dopamine D2 receptor effects, highlighting how substituents (e.g., morpholinylmethyl) dictate target specificity.
Physicochemical and Crystallographic Properties
- Crystallography: Tools like SHELX () and ORTEP () are standard for structural determination. The flexible ethoxyethoxy chain may result in disordered crystal packing, as seen in ’s brominated benzamide derivatives.
Biological Activity
N-(4-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and an ethoxyethoxy substituent on the benzamide structure. This unique configuration enhances its solubility and reactivity, making it a candidate for various biological applications.
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Functional Groups | Amino, Ethoxy, Benzamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group facilitates binding to various enzymes and receptors, which can modulate their activity. This modulation may lead to:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling: Through receptor interaction, it may influence signaling cascades that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study highlighted its ability to inhibit tumor cell proliferation in several cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 5.0 | Moderate cytotoxicity |
| HeLa | 3.5 | Significant inhibition |
| CaCo-2 | 4.0 | Effective against proliferation |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.
Case Studies and Research Findings
-
Study on Antiviral Activity:
A recent study explored the antiviral properties of benzamide derivatives similar to this compound against filoviruses such as Ebola and Marburg. Compounds showed promising results with EC50 values less than 10 µM, indicating potential therapeutic applications for viral infections . -
Cytotoxicity Evaluation:
In a comparative analysis of various benzamide derivatives, this compound was noted for its lower cytotoxicity compared to other derivatives while maintaining effective anticancer activity . This balance suggests a favorable therapeutic index. -
Mechanistic Insights:
Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, thereby promoting programmed cell death . This mechanism underlines its potential as an anticancer agent.
Q & A
Q. Optimization Strategies :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Yield Improvement : Excess benzoyl chloride (1.2–1.5 equiv.) ensures complete aniline consumption.
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine (2.5 equiv.) | |
| Reaction Time | 12–24 hours | |
| Yield | 65–77% |
Basic: How is the compound characterized spectroscopically, and what key spectral signatures confirm its structure?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), ethoxyethoxy chain (δ 3.4–4.3 ppm), and NH₂/amide NH (δ 5.5–6.5 ppm).
- ¹³C NMR : Carbonyl (C=O, ~165 ppm), aromatic carbons (~110–150 ppm), and ethoxy carbons (~60–70 ppm).
- IR : Amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., 342.4 g/mol).
Q. Table 2: Key Spectral Assignments
| Technique | Key Peaks | Source |
|---|---|---|
| ¹H NMR | δ 4.1–4.3 (OCH₂CH₂O) | |
| IR | 1650 cm⁻¹ (C=O) | |
| MS | [M+H]⁺ = 342.4 | Calculated |
Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?
Methodological Answer:
- Crystallization : Diffraction-quality crystals are grown via slow evaporation in solvents like ethyl acetate/hexane.
- Software :
Q. Key Metrics :
- Dihedral Angles : Between benzamide and aniline rings (e.g., 4.5–28.2° in analogous structures ).
- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize crystal packing .
Advanced: How can researchers address contradictions in reported biological activities of benzamide derivatives?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Structural Modifications : Compare substituent effects (e.g., trifluoromethyl vs. ethoxyethoxy groups altering lipophilicity ).
- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data .
Example :
In gastrokinetic agents, 4-amino substituents enhance potency, while ethoxy chains improve metabolic stability .
Advanced: What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., PARP-1 or HDACs ).
- ADMET Prediction : SwissADME estimates logP (~3.5), PSA (~70 Ų), and blood-brain barrier permeability.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
Q. Table 3: Predicted ADMET Properties
| Property | Value | Tool |
|---|---|---|
| logP | 3.5 | SwissADME |
| H-bond Acceptors | 5 | PubChem |
| CYP2D6 Inhibition | Low | admetSAR |
Basic: What analytical techniques quantify the compound in biological matrices, and how are interferences minimized?
Methodological Answer:
- HPLC-UV/FLD :
- Sample Prep : Solid-phase extraction (C18 cartridges) removes proteins and lipids.
Advanced: How do structural analogs inform SAR for this compound’s potential as a kinase or HDAC inhibitor?
Methodological Answer:
- Core Scaffold : The benzamide moiety chelates catalytic Zn²⁺ in HDACs, while the ethoxyethoxy chain enhances solubility .
- Case Study : MS-275 (a benzamide HDAC inhibitor) shows frontal cortex selectivity via Ac-H3 modulation .
- Key Modifications :
- Amino Group : Critical for hydrogen bonding (e.g., 4-amino-2-methyl enhances target affinity).
- Alkoxy Chains : Longer chains (e.g., ethoxyethoxy) improve blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
